molecular formula C12H9NO2S B1385735 6-(Phenylthio)nicotinic acid CAS No. 51362-48-2

6-(Phenylthio)nicotinic acid

Cat. No. B1385735
CAS RN: 51362-48-2
M. Wt: 231.27 g/mol
InChI Key: PGPMGXDXFMRPJI-UHFFFAOYSA-N
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Description

6-(Phenylthio)nicotinic acid is a chemical compound with the CAS Number: 51362-48-2 . It has a molecular weight of 231.27 and its IUPAC name is 6-(phenylsulfanyl)nicotinic acid .


Molecular Structure Analysis

The molecular structure of 6-(Phenylthio)nicotinic acid is represented by the linear formula C12H9NO2S . The InChI code for this compound is 1S/C12H9NO2S/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15) .

Mechanism of Action

Target of Action

The primary target of 6-(Phenylthio)nicotinic acid, similar to nicotine, is likely the nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are found in various regions of the brain and play a crucial role in neuronal activities .

Mode of Action

6-(Phenylthio)nicotinic acid, like nicotine, acts as an agonist at nAChRs . It binds to these receptors on dopaminergic neurons in the cortico-limbic pathways . This interaction stimulates neurons and ultimately blocks synaptic transmission .

Biochemical Pathways

The biochemical pathways affected by 6-(Phenylthio)nicotinic acid are likely similar to those of nicotine. Nicotine and its derivatives are derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD) , an important co-factor for oxidation–reduction reactions . Three pathways of nicotine degradation, namely the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway), have been identified in bacteria .

Pharmacokinetics

Nicotine is known to cross the blood-brain barrier and interact with both nAChRs and non-nAChRs in the nervous system . The body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure .

Result of Action

The molecular and cellular effects of 6-(Phenylthio)nicotinic acid are likely to be similar to those of nicotine. Nicotine, through its interaction with nAChRs, exerts a stimulant effect at the locus ceruleus and a reward effect in the limbic system . It dramatically stimulates neurons and ultimately blocks synaptic transmission .

Action Environment

The action, efficacy, and stability of 6-(Phenylthio)nicotinic acid can be influenced by various environmental factors. For instance, the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology .

Safety and Hazards

The safety data sheet for a similar compound, 2-(Phenylthio)nicotinic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-phenylsulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2S/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPMGXDXFMRPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Phenylthio)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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